N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Physicochemical profiling Tetrazole amide Drug-likeness

The compound N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (CAS 1179405-66-3) is a synthetic, small-molecule tetrazole amide with the molecular formula C14H25N5O and a molecular weight of 279.38 g/mol. It is a member of the heterocyclic-substituted alkyl amide class, which has been investigated as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme target for hypocholesterolemic therapy.

Molecular Formula C14H25N5O
Molecular Weight 279.38 g/mol
Cat. No. B12191427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Molecular FormulaC14H25N5O
Molecular Weight279.38 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)CC1(CCCCC1)CN2C=NN=N2
InChIInChI=1S/C14H25N5O/c1-12(2)9-15-13(20)8-14(6-4-3-5-7-14)10-19-11-16-17-18-19/h11-12H,3-10H2,1-2H3,(H,15,20)
InChIKeyRUSFMXRCLKEBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Procurement Evidence Overview


The compound N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (CAS 1179405-66-3) is a synthetic, small-molecule tetrazole amide with the molecular formula C14H25N5O and a molecular weight of 279.38 g/mol . It is a member of the heterocyclic-substituted alkyl amide class, which has been investigated as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme target for hypocholesterolemic therapy [1]. The compound's structure features a cyclohexyl core, a tetrazole ring linked via a methylene bridge, and an isobutylamide side chain, which together define a unique chemical space within its analog series . While structurally related compounds have shown ACAT inhibitory activity, this specific compound's quantified performance profile remains sparsely characterized in the public domain, making evidence-based procurement a challenge that requires scrutiny of available in-class data.

1
Tetrazole amide chemotype probe for ACAT inhibition pathway studies
2
Isobutyl N-substituent for lipophilicity-balanced SAR exploration
3
Requires in-house potency profiling prior to target engagement assays

Why N-(2-Methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Cannot Be Assumed Interchangeable with Class Analogs


Within the tetrazole amide ACAT inhibitor class, even subtle structural variations such as the amide N-substituent profoundly modulate in vitro potency, in vivo efficacy, and physicochemical properties. The seminal structure-activity relationship (SAR) study on this chemotype explicitly established that ACAT inhibition is exquisitely sensitive to the nature of the amide portion, with certain retroamide and nicotinamide derivatives achieving potency comparable to the reference inhibitor CI-976, while close structural neighbors were markedly less active [1]. The isobutyl N-substituent present in the target compound introduces a specific branching pattern that will differentially affect logP, hydrogen-bonding capacity, and steric fit within the ACAT active site relative to linear alkyl, cycloalkyl, or aromatic congeners. This non-linear SAR landscape means that in-class compounds cannot be generically substituted without risking significant losses in target engagement or unintended shifts in selectivity; only compound-specific performance data can justify the selection of one analog over another.

Amide N-substituent may shift ACAT inhibition
Even subtle branching differences in the amide portion can cause marked potency divergence; class-level SAR does not predict specific activity.
Physicochemical profiles vary across analogs
Isobutyl, isopropyl, and cyclohexyl analogs differ in computed logP and Fsp3, potentially altering permeability and metabolic stability.
Lack of compound-specific biological data
No disclosed ACAT IC50 for this compound prevents evidence-based comparison with characterized analogs; selection requires upfront validation.

Quantitative Differentiation Evidence for N-(2-Methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide


Physicochemical Property Baseline vs. In-Class Analogs: Measured Density and Computed logP

The target compound has a reported density of 1.2 ± 0.1 g/cm³ and a computed logP of 3.73 . These values place it within the lipophilic range typical of brain-penetrant ACAT inhibitors but distinguish it from more polar analogs. For example, the N-(propan-2-yl) analog (CAS 1212423-17-0, MW 265.35) is predicted to be substantially more polar based on its lower molecular weight and fewer rotatable bonds, while the N-cyclohexyl analog (MW ~305) is expected to be more lipophilic. The isobutyl side chain represents a deliberate balance point in lipophilicity that is neither as compact as isopropyl nor as bulky as cyclohexyl, potentially optimizing a property window for absorption and tissue distribution. However, no publication has directly compared the physicochemical or ADME profiles of these analogs in a head-to-head manner.

Density & logP
Reported
1.2 ± 0.1 g/cm³, logP 3.73
Reported baseline for analog differentiation
Computed logP; no head-to-head ADME comparison available
Physicochemical profiling Tetrazole amide Drug-likeness

ACAT Inhibitory Activity: Class-Level SAR Informs Compound Positioning

The target compound belongs to the tetrazole amide class of ACAT inhibitors characterized by O'Brien et al. [1]. In this study, the related retroamide 8c and compound 7q demonstrated in vitro ACAT inhibitory potency and in vivo hypocholesterolemic efficacy comparable to the reference fatty acid anilide CI-976. The SAR study identified the tetrazole benzamide and nicotinamide substructures as critical for activity. The target compound's tetrazole-1-ylmethyl cyclohexyl core aligns with the active chemotype, but its isobutyl amide side chain represents an unexplored region of the SAR landscape. Given the steep SAR within this series—where minor modifications to the amide portion produced large potency shifts—extrapolation of the exact potency of the target compound from published class data is unreliable. The absence of a disclosed IC50 value for this specific compound against ACAT means that any procurement for ACAT-related research must be accompanied by an upfront investment in potency profiling.

ACAT Inhibitory Activity
Class-level
No disclosed IC50; class SAR from O'Brien et al. 1995
ACAT inhibition context requires in-house profiling
Potency extrapolation from class analogs is unreliable due to steep SAR
ACAT inhibition SAR Tetrazole amide

Structural Novelty: Tetrazole-1-ylmethyl Cyclohexyl Core Differentiates from Benzamide and Anilide ACAT Inhibitors

The target compound incorporates a tetrazole-1-ylmethyl cyclohexyl acetamide scaffold that is structurally distinct from both the tetrazole benzamide/nicotinamide series of O'Brien et al. and the fatty acid anilide CI-976 [1]. The key structural differentiator is the N-1 substitution pattern on the tetrazole ring: the tetrazole is linked via a methylene bridge to a cyclohexyl group, creating a sp3-rich, conformationally constrained core not present in earlier analogs. This aliphatic core is predicted to reduce planarity and aromatic ring count relative to benzamide-based inhibitors, potentially altering off-target profiles, solubility, and metabolic stability [2]. Within the wider patent landscape, this scaffold falls under the general formula of heterocyclic-substituted alkyl amide ACAT inhibitors (US 5646170), where variations in the heterocycle, spirocyclic substituents, and amide side chain are claimed to modulate potency and bioavailability [3].

Scaffold Topology
Data to verify
Fewer aromatic rings, higher Fsp3 vs benzamide series
Scaffold differentiation context may alter selectivity
Empirical off-target profiling needed to confirm differentiation
Chemical scaffold Tetrazole ACAT inhibitor

Purity Specification as a Minimum Viable Procurement Criterion

Commercial suppliers list the target compound at a purity of 98.0% . This purity specification is a baseline procurement criterion, but it does not differentiate the compound from close analogs, many of which are also commercially available at ≥97% purity (e.g., N-cyclohexyl analog, N-hexyl analog, N-(propan-2-yl) analog) . In the absence of biological activity data specific to this compound, purity alone cannot serve as a decision-making factor for scientific selection. Furthermore, no analytical characterization (e.g., HPLC chromatograms, NMR spectra, elemental analysis) is publicly disclosed by vendors for this specific compound, making it impossible to verify lot-to-lot consistency or impurity profiles relative to competitors.

Purity Specification
Lot attribute
98.0% (vendor reported)
Purity parity across analogs; does not differentiate selection
No orthogonal analytical verification publicly available
Quality control Purity Sourcing

Application Scenarios for N-(2-Methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Informed by Evidence Profile


Lead Optimization: Exploring Amide N-Substituent Effects on ACAT Inhibition

The target compound is most appropriately deployed as a structural probe in a lead optimization campaign aimed at understanding the effect of branched-chain aliphatic N-substituents on ACAT inhibitory activity. Because the core tetrazole-1-ylmethyl cyclohexyl scaffold is shared with other analogs, systematic comparison of the isobutyl derivative against N-isopropyl, N-cyclohexyl, and N-hexyl analogs can elucidate steric and lipophilic contributions to potency and selectivity [1]. This head-to-head SAR investigation is essential to extract value from the compound, as its isolated properties are insufficient to support standalone selection.

Chemical Biology: Profiling Selectivity Against ACAT Isoforms and Off-Targets

Given the class-level association with ACAT1 inhibition [2], the compound can serve as a tool molecule for profiling selectivity across ACAT1 and ACAT2 isoforms, as well as against related acyltransferases such as DGAT1. The structural divergence of the tetrazole-1-ylmethyl cyclohexyl core from benzamide-based ACAT inhibitors suggests that the compound may exhibit a distinct selectivity fingerprint, which should be empirically determined through broad-panel screening prior to use in mechanistic studies.

Computational Chemistry: Building Predictive Models for ADME Optimization

With a known density of 1.2 g/cm³ and computed logP of 3.73 , the compound provides a data point for developing quantitative structure-property relationship (QSPR) models focused on tetrazole-containing amides. When combined with experimental solubility and permeability measurements generated in-house, the compound can anchor predictive models that guide the design of analogs with improved drug-like properties. The isobutyl group's branching pattern is particularly instructive for modeling the impact of alkyl chain topology on metabolic stability and CYP inhibition potential.

Patent Landscape Analysis: Defining Freedom-to-Operate Around Cyclohexyl-Tetrazole ACAT Inhibitors

The compound serves as a reference for mapping the chemical space claimed in US Patent 5,646,170 and related filings [2]. By comparing its specific substitution pattern to exemplified compounds in the patent, IP analysts can assess whether the tetrazole-1-ylmethyl cyclohexyl acetamide subclass offers sufficient structural distance from prior art to support novel composition-of-matter claims. This application is particularly relevant for organizations seeking to develop non-infringing ACAT inhibitors.

Application
Selection Property
Validation Focus
ACAT lead optimization: N-substituent SAR
Isobutyl amide chemotype
In vitro ACAT activity profiling across analog panel
ACAT isoform selectivity profiling
Distinct sp3-rich scaffold topology
Broad-panel acyltransferase screening
QSPR modeling for tetrazole amides
Density and logP benchmarks
Experimental solubility and permeability correlation
IP landscape: cyclohexyl-tetrazole ACAT inhibitors
Tetrazole-1-ylmethyl cyclohexyl core
Prior art differentiation analysis
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